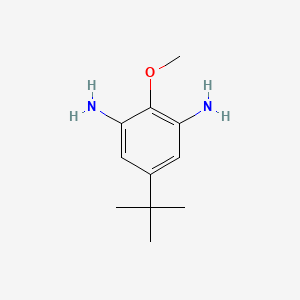
1,3-Dimethyl-1H-pyrazole-5-carbothioamide
説明
1,3-Dimethyl-1H-pyrazole-5-carbothioamide, also known as DMPCT, is a sulfur-containing heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMPCT has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
科学的研究の応用
Corrosion Inhibition
The compound has shown promising results as a corrosion inhibitor for mild steel in acidic media. A study synthesized a related heterocyclic compound and demonstrated its effectiveness through gravimetric and electrochemical methods. The inhibitor's adsorption on steel surfaces suggests a protective film formation, indicating its potential for industrial applications in corrosion prevention (Boudjellal et al., 2020).
Antimicrobial and Antifungal Activities
Derivatives of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide have been synthesized and evaluated for antimicrobial and antifungal activities. Some compounds exhibited significant anti-inflammatory activity with minimal side effects, highlighting their potential as a foundation for developing new antimicrobial agents (Hussain & Kaushik, 2015).
Anticancer Agents
Research into pyrazole derivatives containing the thiourea skeleton has uncovered some compounds with significant EGFR inhibitory activity, comparable to known anticancer drugs. These findings suggest the potential of this compound derivatives in cancer treatment, particularly in targeting tumor growth inhibition (Lv et al., 2010).
Antidepressant Activity
The compound has been utilized to synthesize derivatives with observed antidepressant activities. One study found that certain derivatives reduced immobility time in animal models without affecting baseline locomotion, indicating their potential utility as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Synthesis of Metal Complexes with Biological Activities
Metal complexes incorporating this compound ligands have been synthesized and structurally characterized. These complexes exhibited cytotoxic activity against various cancer cell lines, suggesting their potential in developing new chemotherapy agents (Sobiesiak et al., 2014).
作用機序
Target of Action
Similar compounds, such as pyrazole derivatives, have been reported to have biological activities
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to have a wide range of biological activities . The exact interaction of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives have been reported to have promising agro-chemical, fluorescent, and biological potencies , suggesting that they may affect a variety of biochemical pathways
Result of Action
Pyrazole derivatives have been reported to have a wide range of biological activities , suggesting that they may have various molecular and cellular effects.
生化学分析
Biochemical Properties
1,3-Dimethyl-1H-pyrazole-5-carbothioamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The interaction between this compound and COX-2 involves binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines . Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes such as COX-2, leading to enzyme inhibition . This inhibition results in decreased production of inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes involved in inflammation and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of inflammatory pathways and metabolic processes, resulting in prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory properties without significant adverse effects . At higher doses, it may cause toxicity and adverse effects such as liver damage and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of prostaglandins, thereby reducing the levels of these inflammatory mediators . Additionally, this compound can affect the metabolism of other biomolecules by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its activity and therapeutic effects. For instance, higher concentrations of the compound in inflamed tissues can enhance its anti-inflammatory properties.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in inflammation and metabolism. This subcellular localization can enhance the compound’s efficacy by ensuring its proximity to target molecules.
特性
IUPAC Name |
2,5-dimethylpyrazole-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWYPAZKPYVUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383609 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
844891-03-8 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



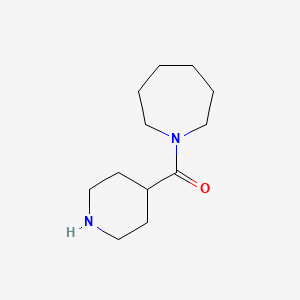
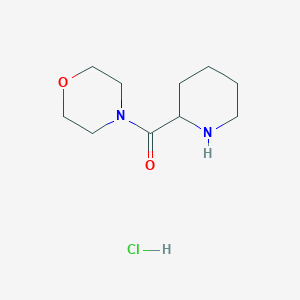
![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)
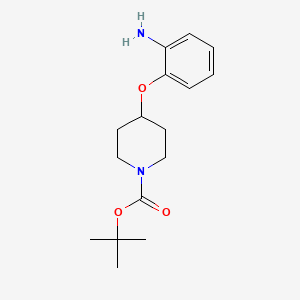
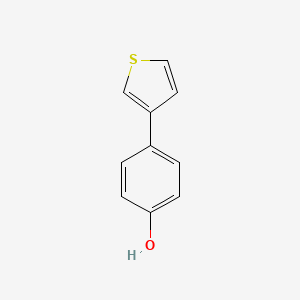
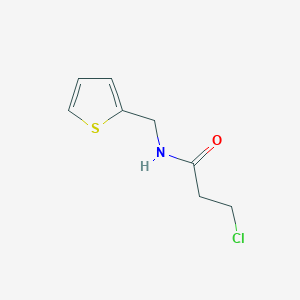
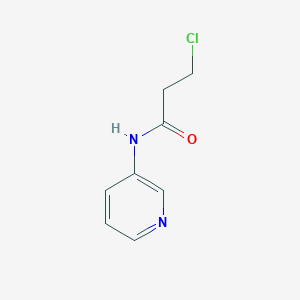

![2-Chloro-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1351111.png)


![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)
![Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1351120.png)
